molecular formula C20H22BrNO3 B5498854 Methyl 4-[[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]methyl]benzoate

Methyl 4-[[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]methyl]benzoate

Cat. No.: B5498854
M. Wt: 404.3 g/mol
InChI Key: JYFCYZQTEQBQNG-UHFFFAOYSA-N
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Description

Methyl 4-[[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]methyl]benzoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a hydroxypiperidinyl moiety, and a benzoate ester. Its molecular formula is C21H22BrNO3, and it has a molecular weight of approximately 416.31 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]methyl]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-[[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]methyl]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]methyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]methyl]benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

methyl 4-[[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO3/c1-25-19(23)16-4-2-15(3-5-16)14-22-12-10-20(24,11-13-22)17-6-8-18(21)9-7-17/h2-9,24H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFCYZQTEQBQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCC(CC2)(C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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